molecular formula C12H13NO3 B1522032 4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one CAS No. 1209081-98-0

4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one

Cat. No. B1522032
M. Wt: 219.24 g/mol
InChI Key: WSHHVWSJMAERFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one is a cyclic organic compound that has a wide range of applications in the scientific community. It is a versatile compound due to its unique ring structure, which is composed of two oxygen atoms, thirteen carbon atoms, and fifteen hydrogen atoms. The compound is used in a variety of laboratory experiments and research applications, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one and discuss the various research applications and potential future directions.

Scientific Research Applications

  • Scientific Field: Biomedicine
  • Summary of the Application: This compound has been studied for its potential use in cancer treatment, specifically oral cancer .
  • Methods of Application: In the study, cells were exposed to X-ray radiation (12 Gy) under the condition (1 Gy/min, 100 cm source–axis distance (SAD) by a 6 MV photon linear accelerator .
  • Results or Outcomes: The treatment exhibited lower viability in oral cancer cells than in normal cells, showing more antiproliferative changes than with X-ray or SK2 treatment alone. It also induced high annexin V-monitored apoptosis compared to X-ray or SK2 treatment .

properties

IUPAC Name

2,3,6,8,9,10-hexahydro-[1,4]dioxino[2,3-h][3]benzazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-7-9-6-11-10(15-3-4-16-11)5-8(9)1-2-13-12/h5-6H,1-4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHHVWSJMAERFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC2=CC3=C(C=C21)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one
Reactant of Route 2
4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one
Reactant of Route 3
4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one
Reactant of Route 4
4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one
Reactant of Route 5
4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one
Reactant of Route 6
4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one

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